
2-Oxo-N-(4-phenoxyphenethyl)-5-phenylpentanamide
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Overview
Description
LEI-301 is a novel potent inhibitor for the phospholipase A and acyltransferase enzyme family members, specifically targeting the phospholipase A and acyltransferase 2 and phospholipase A and acyltransferase 5 enzymes. This compound is known for its ability to reduce the levels of N-acylethanolamines, including anandamide, in cells overexpressing these enzymes .
Preparation Methods
The synthesis of LEI-301 involves the preparation of α-ketoamides, which are known to inhibit the phospholipase A and acyltransferase enzyme family. The synthetic route typically involves the following steps :
Formation of α-Ketoamide Scaffold: The initial step involves the formation of the α-ketoamide scaffold through a reaction between an appropriate amine and an α-keto acid.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the inhibitory activity of the compound. This may include the addition of aromatic rings, alkyl chains, or other substituents.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry.
Industrial production methods for LEI-301 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
LEI-301 undergoes several types of chemical reactions, primarily involving its interaction with the phospholipase A and acyltransferase enzymes :
Inhibition of Enzymatic Activity: LEI-301 inhibits the enzymatic activity of phospholipase A and acyltransferase 2 and phospholipase A and acyltransferase 5 by binding to their active sites. This prevents the enzymes from catalyzing the hydrolysis of phospholipids.
Reduction of N-Acylethanolamines Levels: By inhibiting these enzymes, LEI-301 reduces the levels of N-acylethanolamines, including anandamide, in cells. This is a significant reaction as it impacts various physiological processes such as pain, inflammation, and stress.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions to ensure optimal reaction efficiency.
Scientific Research Applications
Chemistry
2-Oxo-N-(4-phenoxyphenethyl)-5-phenylpentanamide serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various chemical reactions. Its structural attributes allow for diverse modifications that can lead to novel compounds with enhanced properties.
Biology
Research has indicated that this compound may exhibit potential biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest it may possess activity against various pathogens.
- Anticancer Potential : Investigations have shown that derivatives of this compound could interfere with cellular signaling pathways, potentially leading to anticancer effects.
Medicine
The compound is being investigated for its therapeutic applications, particularly as an intermediate in the synthesis of atorvastatin, a widely used cholesterol-lowering medication. By inhibiting the enzyme HMG-CoA reductase , it effectively reduces cholesterol biosynthesis in the liver, making it crucial in managing hypercholesterolemia .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cholesterol-Lowering Effects : As an intermediate in atorvastatin synthesis, it has been shown to lower LDL cholesterol levels significantly.
- Antimicrobial Activity : Research indicates potential effectiveness against bacterial strains; however, further studies are needed to establish clinical relevance.
- Anticancer Research : Some derivatives have shown promise in preclinical models for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
Mechanism of Action
The mechanism of action of LEI-301 involves its binding to the active sites of phospholipase A and acyltransferase 2 and phospholipase A and acyltransferase 5 enzymes . By binding to these enzymes, LEI-301 inhibits their catalytic activity, preventing the hydrolysis of phospholipids and subsequent production of N-acylethanolamines. This inhibition leads to a reduction in the levels of N-acylethanolamines, including anandamide, which are involved in various physiological processes such as pain, inflammation, and stress.
Comparison with Similar Compounds
LEI-301 is unique compared to other similar compounds due to its high potency and specificity for the phospholipase A and acyltransferase enzyme family . Similar compounds include other α-ketoamides that also inhibit the phospholipase A and acyltransferase enzymes, but LEI-301 stands out due to its nanomolar potency and ability to reduce N-acylethanolamines levels effectively.
Similar Compounds
α-Ketoamide Inhibitors: Other α-ketoamide inhibitors that target the phospholipase A and acyltransferase enzyme family.
Phospholipase A Inhibitors: Compounds that inhibit the activity of phospholipase A enzymes, impacting lipid metabolism and signaling pathways.
N-Acylethanolamine Modulators: Compounds that modulate the levels of N-acylethanolamines, affecting various physiological processes.
LEI-301’s unique combination of high potency and specificity makes it a valuable tool in scientific research and potential therapeutic applications.
Biological Activity
2-Oxo-N-(4-phenoxyphenethyl)-5-phenylpentanamide, a compound within the class of α-ketoamides, has garnered attention for its potential biological activities, particularly as an inhibitor of specific enzymes in the phospholipase A and acyltransferase (PLAAT) family. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C24H25NO2. Its structure features a phenoxy group that enhances lipophilicity, which is crucial for biological activity. The compound's structural characteristics are significant in determining its interaction with biological targets.
This compound acts primarily as an inhibitor of the PLAAT enzyme family. The PLAAT enzymes are involved in the acylation of phospholipids, which plays a critical role in various cellular processes. The inhibition of these enzymes can lead to alterations in lipid metabolism and signaling pathways.
Enzyme Inhibition
Research indicates that this compound exhibits selective inhibition against PLAAT2 and PLAAT5. For instance, studies have shown that modifications to the para position of the phenoxy group can significantly enhance inhibitory activity. Specifically, the introduction of lipophilic groups has been associated with increased potency against these enzymes, with some analogs showing up to a tenfold increase in activity compared to less substituted variants .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Lipophilicity : Increasing lipophilicity improves enzyme inhibition.
- Substituent Positioning : Substituents at the para position enhance activity more than those at meta or ortho positions.
- Functional Groups : The presence of certain functional groups, such as halogens or additional aromatic systems, can significantly affect biological potency .
Biological Activity Evaluation
In vitro assays have demonstrated that this compound effectively reduces levels of endocannabinoids such as anandamide by inhibiting PLAAT activity. This reduction suggests potential therapeutic applications in conditions where modulation of endocannabinoid signaling is beneficial .
Table 1: Biological Activity Summary
Compound Name | Target Enzyme | Inhibition Potency | Reference |
---|---|---|---|
This compound | PLAAT2 | High | |
2-Oxo-N-(4-methylphenethyl)-5-phenylpentanamide | PLAAT5 | Moderate | |
LEI-110 | PLAAT2/PLAAT5 | Pan-active |
Case Studies
Several studies have explored the efficacy and safety profiles of compounds similar to this compound:
- Inhibition Studies : A study demonstrated that compounds with similar structural motifs effectively inhibited PLAAT enzymes, leading to decreased levels of arachidonic acid and other lipid mediators in cellular models .
- Therapeutic Implications : Research highlights the potential use of these inhibitors in managing inflammatory diseases due to their ability to modulate lipid signaling pathways .
- Animal Models : In vivo studies using animal models have shown that these compounds can reduce tumor growth by altering lipid metabolism, suggesting a role in cancer therapy .
Properties
Molecular Formula |
C25H25NO3 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-oxo-N-[2-(4-phenoxyphenyl)ethyl]-5-phenylpentanamide |
InChI |
InChI=1S/C25H25NO3/c27-24(13-7-10-20-8-3-1-4-9-20)25(28)26-19-18-21-14-16-23(17-15-21)29-22-11-5-2-6-12-22/h1-6,8-9,11-12,14-17H,7,10,13,18-19H2,(H,26,28) |
InChI Key |
YWYSSOKJGYXYIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)C(=O)NCCC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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